molecular formula C23H29NO6 B6325970 Fmoc-AEEEE, 95% CAS No. 868594-41-6

Fmoc-AEEEE, 95%

Cat. No. B6325970
CAS RN: 868594-41-6
M. Wt: 415.5 g/mol
InChI Key: UZWYVXFJNFHOMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fmoc-protected amino acids are synthesized by reacting the amine group of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The synthesis of Fmoc-protected azido amino acids has been reported, which proceeds in good yield and can be carried out on a gram scale . Another method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The Fmoc group contributes to the self-assembly features of Fmoc-modified amino acids and short peptides due to its inherent hydrophobicity and aromaticity . The Fmoc group can promote the association of building blocks, leading to the formation of unique supramolecular nano-scale architectures .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis is very widespread .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids and peptides are influenced by the Fmoc group. The inherent hydrophobicity and aromaticity of the Fmoc group promote the self-assembly of these molecules, leading to the formation of unique structures . The modification of a single atom can significantly impact the self-assembly process and the physical properties of the product .

Scientific Research Applications

Biomedical Applications

Fmoc-NH-PEG4-alcohol is used in biomedical applications, particularly in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Drug Delivery Systems

This compound is used in drug-release systems . It plays a crucial role in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .

Nanotechnology

Fmoc-NH-PEG4-alcohol is used in nanotechnology . It is used in the development of new materials and in cell culture studies .

PROTACs Linker

Fmoc-NH-PEG4-alcohol is a PEG-based linker for PROTACs . PROTACs are molecules that induce selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Antibody-Drug Conjugates (ADCs)

Fmoc-NH-PEG4-alcohol is used as a cleavable ADC linker for antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells .

Self-Assembly of Modified Amino Acids

Fmoc-NH-PEG4-alcohol facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications . The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials .

Synthesis of Sensitive Peptides

Fmoc-NH-PEG4-alcohol is used in the synthesis of sensitive peptides . The orthogonal deprotection strategy of Fmoc provides improved synthesis of sensitive peptides .

Design of Micro/Nanostructures

Fmoc-NH-PEG4-alcohol is used in the design of distinct micro/nanostructures through a bottom-up approach . This approach can be tuned by control of the environmental parameters .

Mechanism of Action

Target of Action

Fmoc-NH-PEG4-alcohol, also known as Fmoc-AEEEE, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Fmoc-NH-PEG4-alcohol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Fmoc-NH-PEG4-alcohol linker connects these two ligands, enabling the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-NH-PEG4-alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, Fmoc-NH-PEG4-alcohol (as part of a PROTAC) directs these proteins for degradation, thereby influencing the levels of these proteins within the cell .

Pharmacokinetics

The hydrophilic peg spacer in fmoc-nh-peg4-alcohol is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Fmoc-NH-PEG4-alcohol is the degradation of target proteins . By facilitating the formation of PROTACs, Fmoc-NH-PEG4-alcohol enables the selective degradation of specific proteins within the cell. This can have a variety of effects depending on the function of the target protein, potentially influencing cellular processes such as signal transduction, gene expression, and cell cycle progression .

Action Environment

The action of Fmoc-NH-PEG4-alcohol is influenced by the intracellular environment. The efficiency of protein degradation by PROTACs can be affected by factors such as the abundance and activity of the E3 ligase, the stability of the PROTAC, and the presence of competing substrates . Additionally, the hydrophilic nature of the PEG spacer in Fmoc-NH-PEG4-alcohol may influence its behavior in different cellular compartments .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c25-10-12-28-14-16-29-15-13-27-11-9-24-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22,25H,9-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWYVXFJNFHOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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